[(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA

Enzyme Kinetics Substrate Specificity Camphor Catabolism

[(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA, also known as 2-oxo-Δ3-4,5,5-trimethylcyclopentenylacetyl-CoA (OT-CoA), is a key acyl-CoA thioester intermediate in the bacterial catabolic pathway of the monoterpenoid camphor. This compound is specifically recognized by the Baeyer-Villiger monooxygenase OTEMO (EC 1.14.13.160), which catalyzes its NADPH-dependent lactonization to yield [(2R)-3,3,4-trimethyl-6-oxo-3,6-dihydro-1H-pyran-2-yl]acetyl-CoA, a critical step in funneling camphor carbon into central metabolism.

Molecular Formula C31H48N7O18P3S
Molecular Weight 931.7 g/mol
Cat. No. B15545062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA
Molecular FormulaC31H48N7O18P3S
Molecular Weight931.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H48N7O18P3S/c1-16-10-18(39)17(31(16,4)5)11-21(41)60-9-8-33-20(40)6-7-34-28(44)25(43)30(2,3)13-53-59(50,51)56-58(48,49)52-12-19-24(55-57(45,46)47)23(42)29(54-19)38-15-37-22-26(32)35-14-36-27(22)38/h10,14-15,17,19,23-25,29,42-43H,6-9,11-13H2,1-5H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t17-,19+,23+,24+,25-,29+/m0/s1
InChIKeyQRPFCCJPSQOMPY-WNZSEHGDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

[(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA: A Defined CoA-Activated Intermediate for Camphor Degradation Research and Biocatalyst Characterization


[(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA, also known as 2-oxo-Δ3-4,5,5-trimethylcyclopentenylacetyl-CoA (OT-CoA), is a key acyl-CoA thioester intermediate in the bacterial catabolic pathway of the monoterpenoid camphor [1]. This compound is specifically recognized by the Baeyer-Villiger monooxygenase OTEMO (EC 1.14.13.160), which catalyzes its NADPH-dependent lactonization to yield [(2R)-3,3,4-trimethyl-6-oxo-3,6-dihydro-1H-pyran-2-yl]acetyl-CoA, a critical step in funneling camphor carbon into central metabolism [2]. The compound is formed from the free acid [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetate via a dedicated CoA synthetase (EC 6.2.1.38) [3].

Why Substituting [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA with Free Acid or Other Acyl-CoA Esters Fails in OTEMO-Dependent Assays


Simple substitution of [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA with its corresponding free acid or structurally similar CoA esters is not feasible for studies requiring OTEMO activity or for accurate biochemical reconstitution of the camphor degradation pathway. The enzyme OTEMO exhibits a strong and quantitatively defined preference for the CoA-activated form over the free acid, and its kinetic profile differs markedly even among CoA esters and other cyclic ketones [1]. Consequently, the use of non-identical compounds introduces significant variability in reaction rates and catalytic efficiencies, undermining the reliability of enzymatic assays and the fidelity of pathway flux analyses [2].

Quantitative Evidence for the Procurement of [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA: A Comparative Performance Analysis


CoA Ester vs. Free Acid: 37-Fold Higher Catalytic Efficiency Drives OTEMO Substrate Selection

The CoA-activated compound, [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA, is the preferred substrate for the key pathway enzyme OTEMO, showing a catalytic efficiency (kcat/Km) of 2.7 × 10^5 M^-1 s^-1, which is approximately 37-fold higher than that of the best-performing free acid analog, 2-oxocyclopentyl ethyl acetate (kcat/Km = 2.2 × 10^4 M^-1 s^-1) [1]. In contrast, the corresponding free acid, 2-oxo-Δ3-4,5,5-trimethylcyclopentenylacetic acid, exhibits negligible turnover (kcat = 0.13 s^-1) with an undetermined Km, confirming its status as a poor substrate [2].

Enzyme Kinetics Substrate Specificity Camphor Catabolism

Superior Binding Affinity: OT-CoA Exhibits a 1.8-Fold Lower Km than the Most Efficient Synthetic Substrate

[(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA demonstrates a high affinity for OTEMO with a Michaelis constant (Km) of 18 ± 4 µM [1]. This affinity is nearly 1.8-fold better than that of the most catalytically efficient synthetic substrate, 2-n-hexyl cyclopentanone, which has a Km of 32 ± 1 µM under identical assay conditions [2]. The lower Km value for the CoA ester indicates a stronger enzyme-substrate complex, a critical parameter for applications requiring efficient conversion at low substrate concentrations.

Enzyme Affinity Michaelis Constant Biocatalysis

OTEMO's Native Substrate Outperforms Methyl-Substituted Cyclohexanones in Catalytic Efficiency

When compared to common synthetic substrates used to characterize BVMOs, [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA shows a substantial kinetic advantage. Its catalytic efficiency (kcat/Km = 2.7 × 10^5 M^-1 s^-1) is approximately 68-fold higher than that of 2-methylcyclohexanone (4.0 × 10^3 M^-1 s^-1) and 90-fold higher than that of 4-methylcyclohexanone (3.0 × 10^3 M^-1 s^-1) [1]. This highlights the enzyme's evolutionary optimization for its native CoA substrate over simple cyclic ketones.

Biocatalyst Profiling Substrate Scope Baeyer-Villiger Monooxygenase

Optimal Applications for [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA Based on Verified Performance Data


Standardized Assays for OTEMO Activity and Camphor Pathway Flux Analysis

The compound is essential for accurately measuring OTEMO activity in vitro. Its superior kinetic profile (kcat/Km = 2.7 × 10^5 M^-1 s^-1) and high affinity (Km = 18 µM) provide a reliable and sensitive readout, enabling precise determination of enzyme kinetics in purified systems or cell lysates [1]. This is critical for studies on the regulation of camphor catabolism and for characterizing mutant OTEMO variants.

Biocatalyst Characterization and Benchmarking for Baeyer-Villiger Monooxygenases

The native CoA ester serves as the definitive reference substrate for establishing baseline kinetic parameters of OTEMO and related BVMOs. Comparisons with its performance data (e.g., 68- to 90-fold higher catalytic efficiency than methylcyclohexanones) allow researchers to quantitatively assess the impact of enzyme engineering or reaction condition changes on substrate specificity and efficiency [1].

In Vitro Reconstitution of the Camphor Degradation Pathway

To faithfully reconstitute the camphor degradation pathway from Pseudomonas putida in vitro, the use of [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA is mandatory. Substituting it with the free acid or other CoA esters introduces significant kinetic artifacts, as the enzyme OTEMO exhibits a strong preference for this specific CoA ester [2]. This ensures that pathway flux measurements and intermediate quantification accurately reflect the in vivo metabolic process.

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